3-bromo-6-chloro-4-methylpyridazine
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Overview
Description
3-Bromo-6-chloro-4-methylpyridazine is a heterocyclic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-4-methylpyridazine typically involves the halogenation of 4-methylpyridazine. One common method includes the bromination and chlorination of 4-methylpyridazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-4-methylpyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved vary based on the biological system and the specific derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridazine: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
6-Bromo-3-chloro-4-methylpyridazine: An isomer with different positioning of the bromine and chlorine atoms, leading to different chemical properties.
3,6-Dichloro-4-methylpyridazine:
Uniqueness
3-Bromo-6-chloro-4-methylpyridazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile building block for various chemical syntheses. Its unique structure allows for specific interactions in biological systems, making it valuable in medicinal chemistry and other research fields .
Properties
CAS No. |
89283-90-9 |
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Molecular Formula |
C5H4BrClN2 |
Molecular Weight |
207.5 |
Purity |
95 |
Origin of Product |
United States |
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